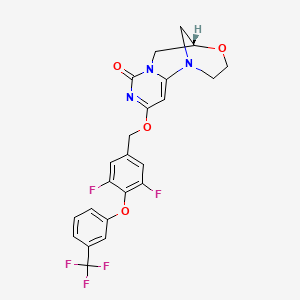
(E)-Octinoxate-13C,d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-オクトクリレン-13C,d3は、様々な科学研究用途で使用される標識化合物です。これは、日焼け止めやその他のパーソナルケア製品に含まれる一般的な成分であるオクトクリレンの誘導体です。13Cと重水素(d3)による標識により、核磁気共鳴(NMR)分光法や質量分析法などの技術を使用して詳細な研究が可能になります。
準備方法
合成経路と反応条件: (E)-オクトクリレン-13C,d3の合成には、オクトクリレン分子に13Cと重水素を組み込むことが含まれます。これは、次のようないくつかの合成経路によって達成できます。
グリニャール反応: 13Cと重水素を含むグリニャール試薬を適切なエステルと反応させて標識オクトクリレンを形成できます。
水素化: 重水素ガスを使用して触媒水素化により重水素を導入できます。
工業生産方法: (E)-オクトクリレン-13C,d3の工業生産は、通常、上記の方法を使用した大規模合成を含みます。このプロセスは、高収率と高純度のために最適化されており、標識化合物が研究用途の厳しい要件を満たすように確保しています。
3. 化学反応の分析
反応の種類: (E)-オクトクリレン-13C,d3は、次のような様々な化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの試薬を使用して酸化できます。
還元: 還元は、パラジウム触媒の存在下で水素ガスを使用して達成できます。
置換: 求核置換反応は、水酸化ナトリウムやシアン化カリウムなどの試薬で起こりえます。
一般的な試薬と条件:
酸化: 酸性または塩基性条件下での過マンガン酸カリウム。
還元: パラジウム触媒を用いた水素ガス。
置換: 水溶液中の水酸化ナトリウム。
主な生成物:
酸化: カルボン酸またはケトンの生成。
還元: アルコールの生成。
置換: 使用される求核試薬に応じて、様々な置換誘導体の生成。
4. 科学研究への応用
(E)-オクトクリレン-13C,d3は、次のような幅広い科学研究用途に使用されます。
化学: NMR分光法と質量分析法におけるトレーサーとして使用され、反応機構や分子構造を研究します。
生物学: 代謝研究に使用され、生物系における化合物の組み込みと変換を調べます。
医学: 薬物動態研究に使用され、体におけるオクトクリレンの吸収、分布、代謝、および排泄を理解します。
工業: 安全性と有効性を確保するために、新しい日焼け止め製剤やその他のパーソナルケア製品の開発に応用されます。
化学反応の分析
Types of Reactions: (E)-Octinoxate-13C,d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide in aqueous solution.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(E)-Octinoxate-13C,d3 is used in a wide range of scientific research applications, including:
Chemistry: Used as a tracer in NMR spectroscopy and mass spectrometry to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of octinoxate in the body.
Industry: Applied in the development of new sunscreen formulations and other personal care products to ensure safety and efficacy.
作用機序
(E)-オクトクリレン-13C,d3の作用機序は、オクトクリレンと似ています。これは主に紫外線フィルターとして作用し、紫外線を吸収して皮膚への浸透を防ぎます。標識化合物により、生体分子との相互作用や代謝経路の詳細な研究が可能になります。
分子標的と経路:
紫外線吸収: この化合物はUVB線を吸収し、皮膚を損傷から保護します。
代謝経路: 標識化合物は、様々な代謝経路を通じて追跡することができ、その変換と排泄を研究します。
6. 類似の化合物との比較
(E)-オクトクリレン-13C,d3は、13Cと重水素で標識されているため、詳細な分析研究が可能になります。類似の化合物には、次のようなものがあります。
オクトクリレン: 日焼け止めによく使用される親化合物。
標識オクトクリレン誘導体: 14Cやトリチウムなどの同位体で標識された他の誘導体で、同様の研究目的で使用されます。
ユニークさ: 13Cと重水素の組み込みは、分析研究に明確な利点を提供し、様々な用途における化合物の正確な追跡と分析を可能にします。
類似化合物との比較
(E)-Octinoxate-13C,d3 is unique due to its labeling with carbon-13 and deuterium, which allows for detailed analytical studies. Similar compounds include:
Octinoxate: The parent compound, commonly used in sunscreens.
Labeled Octinoxate Derivatives: Other isotopically labeled derivatives, such as those labeled with carbon-14 or tritium, used for similar research purposes.
Uniqueness: The incorporation of carbon-13 and deuterium provides distinct advantages in analytical studies, allowing for precise tracking and analysis of the compound in various applications.
特性
分子式 |
C18H26O3 |
|---|---|
分子量 |
294.41 g/mol |
IUPAC名 |
2-ethylhexyl (E)-3-[4-(trideuterio(113C)methoxy)phenyl]prop-2-enoate |
InChI |
InChI=1S/C18H26O3/c1-4-6-7-15(5-2)14-21-18(19)13-10-16-8-11-17(20-3)12-9-16/h8-13,15H,4-7,14H2,1-3H3/b13-10+/i3+1D3 |
InChIキー |
YBGZDTIWKVFICR-QQYBJTMASA-N |
異性体SMILES |
[2H][13C]([2H])([2H])OC1=CC=C(C=C1)/C=C/C(=O)OCC(CC)CCCC |
正規SMILES |
CCCCC(CC)COC(=O)C=CC1=CC=C(C=C1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


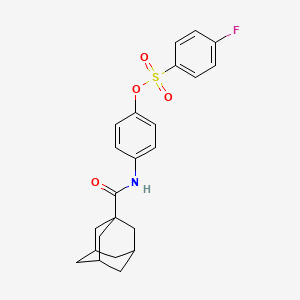

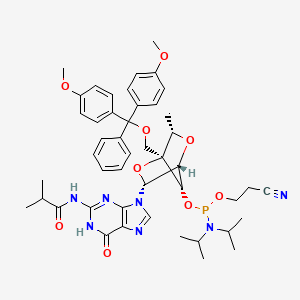
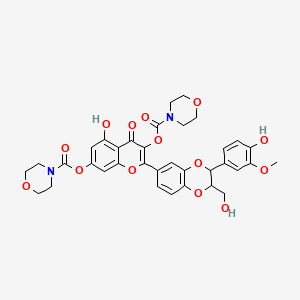
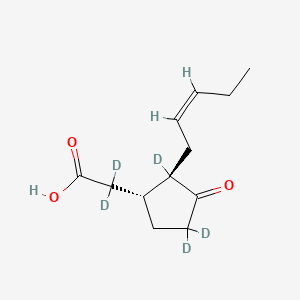
![2-amino-7-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12407947.png)
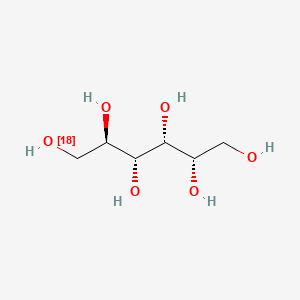
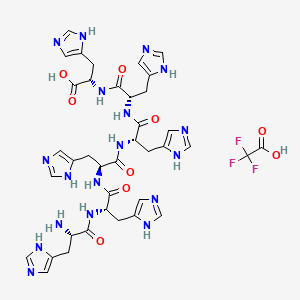
![2-[(4-Aminophenyl)sulfonyl-[4-[(2-azanyl-2-oxidanylidene-ethyl)-(4-methoxyphenyl)sulfonyl-amino]naphthalen-1-yl]amino]ethanamide](/img/structure/B12407972.png)
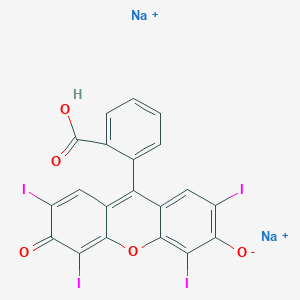

![cyclo[Ala-D-Ala-N(Me)Leu-Leu-N(Me)Val-N(Me)Bmt(E)-Thr-D-N(Me)Ala-N(Me)Thr(Me)-Leu-N(Me)Leu]](/img/structure/B12407982.png)
![10-O-[(E)-3,4-Dimethoxycinnamoyl]-catalpol](/img/structure/B12407983.png)
